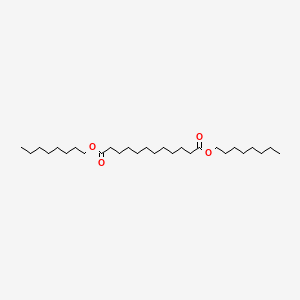

Dioctyl dodecanedioate

Description

Historical Trajectories and Current Significance of Dodecanedioate (B1236620) Esters in Applied Chemistry

Esters derived from dicarboxylic acids, such as dodecanedioic acid, are a class of organic compounds with significant industrial importance. srce.hrresearchgate.net Historically, the development of synthetic esters was driven by the need for high-performance materials that could function under demanding conditions, leading to their use as synthetic lubricants, solvents, and plasticizers. wikipedia.org Dicarboxylic acid-based esters, in particular, gained attention for their desirable properties, including low volatility, high flash points, and good thermal stability. srce.hrresearchgate.net

Dodecanedioic acid (DDDA) itself is a key long-chain dibasic acid used as a precursor in the synthesis of polymers, particularly high-grade engineering plastics like long-carbon-chain nylons (e.g., nylon 612 and nylon 1212). zhishangchemical.com The ester derivatives of DDDA, such as dioctyl dodecanedioate, were developed to serve specific functions. zhishangchemical.com A primary application for these esters is as plasticizers, which are additives used to increase the flexibility and reduce the brittleness of polymers like polyvinyl chloride (PVC), cellulose (B213188) nitrate, and cellulose acetate. ontosight.aizhishangchemical.com

In the field of lubrication, the need for fluids that can perform reliably across a wide range of temperatures spurred research into synthetic esters. srce.hr Dodecanedioate esters are valued as high-grade lubricating oils and as base stocks for low-temperature greases, especially for applications like jet engines and gas turbines. zhishangchemical.com Their molecular structure allows them to offer good lubricity, thermal stability, and low pour points, making them superior to many conventional mineral oils in high-performance applications. srce.hrresearchgate.net The ongoing significance of these esters lies in their versatility and their role in creating advanced materials for the automotive, aerospace, and plastics industries. srce.hrwikipedia.org

Overview of Scholarly Inquiry into this compound within Interdisciplinary Contexts

Scholarly research into this compound often falls within the interdisciplinary fields of materials science and industrial chemistry, focusing primarily on its performance as a lubricant and plasticizer. ontosight.aizhishangchemical.com The compound is synthesized via the esterification of dodecanedioic acid with octanol.

In the context of lubrication, research has focused on evaluating the physicochemical properties of various dodecanedioate esters to determine their suitability for specific applications. srce.hrresearchgate.net A significant area of inquiry is how the structure of the alcohol component affects the lubricant's properties. srce.hrresearchgate.net For instance, studies have compared the performance of esters made with linear alcohols (like this compound) versus those made with branched alcohols (like di-2-ethylhexyl dodecanedioate). srce.hrresearchgate.net

Research findings indicate that branching in the alcohol fragment leads to significantly improved low-temperature properties. srce.hrresearchgate.net As shown in the comparative data below, this compound, made with a linear alcohol, has a pour point of 20°C, limiting its use in low-temperature environments. srce.hrresearchgate.net In contrast, esters with branched structures, such as di-2-ethylbutyl dodecanedioate and di-2-ethylhexanol dodecanedioate, exhibit much lower pour points of -50°C and -55°C, respectively. srce.hrresearchgate.net This makes them more suitable for applications like automotive engine oils that require fluidity at cold temperatures. srce.hr However, the flash points of these esters are not significantly affected by the branching. srce.hrresearchgate.net

Beyond lubricants, this compound is investigated for its role as a plasticizer in polymers and as an emollient in cosmetic and personal care formulations, where its moisturizing properties are valued. ontosight.ai It has also been noted for its use as an excipient in some pharmaceutical products to help improve the stability of active ingredients. ontosight.aiontosight.ai

| Compound | Alcohol Type | Pour Point (°C) | Flash Point (°C) |

| This compound | Linear | 20 | 240 |

| Dihexyl dodecanedioate | Linear | 10 | 225 |

| Di-2-ethylbutyl dodecanedioate | Branched | -50 | 230 |

| Di-2-ethylhexanol dodecanedioate | Branched | -55 | 245 |

This table presents comparative data from a study on dodecanedioic acid-based esters. srce.hrresearchgate.net

Structure

2D Structure

Properties

CAS No. |

42233-97-6 |

|---|---|

Molecular Formula |

C28H54O4 |

Molecular Weight |

454.7 g/mol |

IUPAC Name |

dioctyl dodecanedioate |

InChI |

InChI=1S/C28H54O4/c1-3-5-7-9-17-21-25-31-27(29)23-19-15-13-11-12-14-16-20-24-28(30)32-26-22-18-10-8-6-4-2/h3-26H2,1-2H3 |

InChI Key |

VOPZYEZDPBASFO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC(=O)CCCCCCCCCCC(=O)OCCCCCCCC |

Origin of Product |

United States |

Synthetic Methodologies and Catalytic Approaches for Dioctyl Dodecanedioate Elaboration

Advanced Esterification Pathways for Diester Formation

The formation of dioctyl dodecanedioate (B1236620) is primarily achieved through esterification, a reaction that can be catalyzed by acids. This process involves the reaction of dodecanedioic acid with octanol to yield the desired diester and water as a byproduct.

Acid-Catalyzed Reaction Mechanisms and Kinetic Considerations (e.g., H₂SO₄ catalysis)

The Fischer esterification is a common acid-catalyzed method for producing esters. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves several equilibrium steps. masterorganicchemistry.commasterorganicchemistry.com Initially, the acid catalyst, such as sulfuric acid (H₂SO₄), protonates the carbonyl oxygen of the dodecanedioic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (octanol). masterorganicchemistry.commasterorganicchemistry.com

The subsequent addition of the alcohol to the protonated carbonyl forms a tetrahedral intermediate. A proton transfer then occurs from the alcohol-derived hydroxyl group to one of the original hydroxyl groups of the dicarboxylic acid. masterorganicchemistry.com This is followed by the elimination of a water molecule, a better leaving group than the hydroxide ion, to form a protonated ester. Finally, deprotonation of this intermediate regenerates the acid catalyst and yields the final ester product. masterorganicchemistry.com

Kinetic studies of similar esterification reactions have shown that the reaction rate is influenced by factors such as the structure of the reactants and the catalyst used. For instance, in the synthesis of dioctyl phthalate (B1215562), the reaction is reversible and the second esterification step is often the rate-controlling step. academax.com The activation energy for such reactions is a key kinetic parameter, and for the synthesis of dioctyl phthalate from mono-(2-ethylhexyl) phthalate and 2-ethyl hexanol, it has been determined to be 83.49 kJ/mol. academax.com

Optimization of Reaction Parameters for Enhanced Yields and Purity (e.g., Temperature, Stoichiometry, Reaction Duration)

To maximize the yield and purity of dioctyl dodecanedioate, optimization of reaction parameters is crucial. Key parameters that are typically adjusted include temperature, the molar ratio of reactants, catalyst concentration, and reaction time.

Temperature: Increasing the reaction temperature generally increases the reaction rate. However, an excessively high temperature can lead to side reactions and degradation of the product. For the synthesis of dioctyl sebacate, a similar long-chain diester, the esterification is carried out at temperatures ranging from 210 to 225 °C. google.com

Stoichiometry: The Fischer esterification is an equilibrium reaction. masterorganicchemistry.commasterorganicchemistry.com To shift the equilibrium towards the product side and enhance the yield, a large excess of one of the reactants, typically the alcohol, is used. masterorganicchemistry.com Studies have shown that increasing the alcohol to acid molar ratio can significantly increase the ester yield. masterorganicchemistry.com For example, in the synthesis of dioctyl phthalate, an alcohol-to-anhydride molar ratio of 9:1 was found to be optimal. sciforum.net

Reaction Duration: The reaction time is another critical parameter that needs to be optimized to ensure the reaction goes to completion without the formation of unwanted byproducts. The optimal reaction time can vary depending on the other reaction conditions. For instance, in the synthesis of dioctyl phthalate using a specific catalyst, the optimal time was found to be 83 minutes. sciforum.net

The following interactive table summarizes the optimized parameters for the synthesis of a similar diester, dioctyl phthalate, which can provide insights into the potential optimal conditions for this compound synthesis.

Separation and Purification Protocols for Academic and Industrial Scale Synthesis

Following the esterification reaction, the crude product contains the desired this compound, unreacted starting materials, the catalyst, and byproducts. A multi-step purification process is therefore necessary to isolate the pure diester.

A typical purification sequence for similar diesters like dioctyl sebacate and dioctyl terephthalate involves the following steps:

Dealcoholysis: Removal of the excess alcohol, often achieved through distillation, sometimes under reduced pressure. google.com

Neutralization: Washing the crude product with an alkaline solution, such as sodium carbonate or sodium hydroxide, to remove the acid catalyst and any unreacted dicarboxylic acid. google.comgoogle.com

Distillation: Further purification of the neutralized product can be achieved through vacuum distillation to separate the desired diester from other components with different boiling points. google.com

Adsorption: Treatment with adsorbents like activated carbon, silica gel, or diatomaceous earth can be employed to remove color impurities and other minor contaminants. google.comgoogle.com

Filtration: The final step is typically a press filtration to remove any solid adsorbents or suspended impurities, resulting in the pure this compound. google.com

For industrial-scale synthesis, these steps are carried out in large reactors and separation units, while on an academic scale, standard laboratory glassware and equipment are used.

Influence of Alcohol Precursor Structural Diversity on Diester Properties and Yields

The structure of the alcohol precursor, specifically whether it is linear or branched and its alkyl chain length, has a profound impact on both the esterification process and the properties of the resulting diester.

Comparative Analysis of Linear vs. Branched Alcohol Feedstocks

The use of linear versus branched alcohols as feedstocks in the synthesis of diesters leads to significant differences in reaction rates and the physical properties of the products.

Generally, esterification reactions with linear alcohols proceed at a higher rate and result in higher yields compared to those with branched alcohols. researchgate.net This is primarily due to steric hindrance; the bulky nature of branched alcohols can impede their approach to the electrophilic carbonyl carbon of the dicarboxylic acid, thus slowing down the reaction. researchgate.net For instance, the presence of a methyl group in the alcohol chain has been found to decrease the reaction rate, and the closer this branch is to the hydroxyl group, the more significant the reduction in alcohol conversion. researchgate.net

The structure of the alcohol also dictates the physical properties of the resulting diester. Diesters derived from linear alcohols tend to have higher melting points compared to those synthesized from branched alcohols with the same number of carbon atoms. cosmeticsandtoiletries.com This is because the linear chains allow for more efficient packing in the solid state, leading to stronger intermolecular forces. masterorganicchemistry.com Conversely, the branching in esters derived from branched alcohols disrupts this packing, resulting in lower melting points and often rendering them liquid at room temperature. cosmeticsandtoiletries.com

Investigating the Impact of Alkyl Chain Length on Esterification Efficiency and Product Characteristics

The length of the alkyl chain of the alcohol precursor also plays a crucial role in the esterification reaction and the properties of the final diester.

Studies have shown that the rate of acid-catalyzed esterification tends to decrease as the carbon chain length of the alcohol increases. researchgate.netrsc.org This can be attributed to a combination of steric and electronic effects. rsc.org While longer alkyl chains can increase the steric hindrance, they also have a greater electron-donating inductive effect, which can influence the reactivity of the alcohol. rsc.org However, the steric effect is generally considered to be the dominant factor in acid-catalyzed esterification. rsc.org

The alkyl chain length of the alcohol directly influences the physical properties of the resulting diester. As the chain length of the linear alcohol increases, the melting point of the corresponding diester also generally increases. cosmeticsandtoiletries.com This is due to the increased van der Waals forces between the longer alkyl chains.

The following interactive table provides a comparative overview of the effects of alcohol structure on esterification and diester properties.

Green Chemistry Principles in this compound Synthesis from Renewable Resources

The synthesis of this compound is increasingly aligning with the principles of green chemistry, which prioritizes the use of renewable feedstocks, minimizes waste, and employs environmentally benign catalysts. This shift addresses the environmental concerns associated with traditional chemical manufacturing, which often relies on petrochemical precursors and hazardous reagents. The green approach to producing this compound focuses on two primary stages: the sustainable production of its precursor, dodecanedioic acid (DDDA), and the subsequent clean, catalytic esterification with octanol.

Bio-based Production of Dodecanedioic Acid (DDDA)

The cornerstone of green this compound synthesis is the derivation of its dicarboxylic acid backbone from renewable resources, moving away from the conventional multi-step chemical process that starts from petroleum-derived butadiene. wikipedia.org biotechnological routes have been developed that utilize microorganisms to convert plant-based oils and fatty acids into DDDA.

One prominent method involves the use of specific yeast strains, such as Candida tropicalis, which can perform targeted functionalization of fatty acid derivatives. nih.gov Research has demonstrated that this yeast can efficiently convert dodecanoic acid methyl ester, a compound readily obtainable from the transesterification of coconut or palm oil, into DDDA through a whole-cell biotransformation process. nih.govcore.ac.uk By optimizing process parameters like pH and substrate feeding strategies, researchers have achieved high product concentrations, making it a viable and sustainable alternative to chemical synthesis. nih.gov

Another innovative approach employs a multi-enzymatic cascade constructed within Escherichia coli. This system is designed to convert renewable linoleic acid, a common fatty acid in vegetable oils, into DDDA in a one-pot process. nih.gov This biocatalytic route has demonstrated a high space-time yield, highlighting the potential for efficient and eco-friendly DDDA production at an industrial scale. nih.gov These biological processes replace the harsh conditions, strong acids (like nitric acid), and heavy-metal catalysts used in traditional methods, thereby significantly reducing environmental pollution. wikipedia.orgnih.gov

Catalytic Approaches for Green Esterification

The second critical step in the synthesis is the esterification of bio-based DDDA with octanol. Green chemistry principles guide the replacement of conventional homogeneous acid catalysts, such as sulfuric acid, which are corrosive, difficult to separate from the product, and generate significant waste. google.com The focus has shifted to reusable and milder catalytic systems, primarily enzymatic and solid heterogeneous acid catalysts.

Enzymatic Catalysis:

Biocatalysis using lipases has emerged as a highly effective and sustainable method for ester synthesis. Lipases, particularly immobilized enzymes like Candida antarctica Lipase B (commonly known as Novozym 435), are widely used due to their high efficiency, selectivity, and operation under mild reaction conditions. daneshyari.commdpi.com The synthesis of analogous long-chain diesters, such as dioctyl sebacate, provides a well-documented model for the production of this compound.

In these enzymatic processes, the reaction is typically conducted in a solvent-free system, which eliminates the need for volatile organic compounds and simplifies product purification. daneshyari.com The immobilized nature of the enzyme allows for easy recovery and reuse over multiple cycles, a key advantage for cost-effective and sustainable manufacturing. Water, a byproduct of the esterification, is often removed using molecular sieves or vacuum to shift the reaction equilibrium towards the product, resulting in high conversion rates. daneshyari.comresearchgate.net

Research Findings on Enzymatic Diester Synthesis

| Catalyst | Substrates | Molar Ratio (Acid:Alcohol) | Temperature (°C) | System | Max. Conversion | Reference |

| Novozym 435 | Sebacic Acid, 1-Octanol | 1:5 | 100 | Solvent-free | ~100% | daneshyari.com |

| Novozym 435 | Sebacic Acid, 1-Octanol | 1:3 | 40 | Toluene | 93% | researchgate.net |

| Novozym 435 | Adipic Acid, 1,8-Octanediol (B150283) | - | 70 | Solvent-free | - | researchgate.net |

This table presents data from the synthesis of analogous diesters, demonstrating the efficacy of enzymatic catalysis under green conditions, which is directly applicable to this compound synthesis.

Heterogeneous Acid Catalysis:

As an alternative to enzymes, solid acid catalysts offer another green pathway for esterification. These materials, such as ion-exchange resins like Amberlyst-15, provide acidic sites for the reaction to occur while being easily separable from the liquid reaction mixture through simple filtration. researchgate.net This recyclability and ease of handling make them superior to traditional mineral acids. Niobium phosphate is another example of a water-tolerant, recyclable solid acid catalyst that has shown high activity and selectivity in esterification-type reactions. researchgate.net These heterogeneous catalysts can operate at moderate temperatures and enable the production of high-purity esters without complex downstream processing. researchgate.netresearchgate.net

Key Features of Green Catalytic Esterification

| Catalyst Type | Key Advantages | Typical Reaction Conditions |

| Enzymatic (e.g., Lipase) | High selectivity, mild conditions (40-100°C), biodegradable, reusable, often solvent-free. | Low to moderate temperature, vacuum or molecular sieves for water removal. |

| Heterogeneous Acid (e.g., Amberlyst-15) | Easily separable, reusable, non-corrosive, reduces waste. | Moderate temperature, can be used in various solvents or solvent-free. |

By integrating the bio-based production of dodecanedioic acid with clean and efficient catalytic esterification methods, the manufacturing of this compound can be transformed into a sustainable process that aligns with the core tenets of green chemistry.

Advanced Spectroscopic and Analytical Characterization Techniques for Dioctyl Dodecanedioate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural determination of dioctyl dodecanedioate (B1236620). By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be assembled.

Proton (¹H) NMR Spectral Assignment and Interpretation

The ¹H NMR spectrum of dioctyl dodecanedioate provides information on the electronic environment of every proton in the molecule. The spectrum is characterized by distinct signals corresponding to the protons in the octyl chains and the dodecanedioate backbone. Due to the molecule's symmetry, protons on either side of the central dicarboxylate structure are chemically equivalent, simplifying the spectrum.

The key resonances are interpreted as follows:

A triplet signal around 4.0-4.1 ppm is characteristic of the methylene (B1212753) protons (-O-CH₂ -) directly attached to the ester oxygen atoms. This downfield shift is caused by the deshielding effect of the electronegative oxygen. chemicalbook.com

A triplet appearing at approximately 2.2-2.3 ppm corresponds to the methylene protons (α-protons) adjacent to the carbonyl groups (-CH₂ -COO-).

A complex multiplet or series of multiplets between 1.5 and 1.7 ppm arises from the β-protons in both the acid (-CH₂-CH₂ -COO-) and alcohol (-O-CH₂-CH₂ -) portions of the molecule.

A broad, prominent signal centered around 1.2-1.4 ppm represents the overlapping signals of the numerous methylene (-CH₂-) groups in the interior of both the dodecanedioate and octyl chains. chemicalbook.com

A triplet at approximately 0.8-0.9 ppm is assigned to the terminal methyl (-CH₃) protons of the two octyl groups. orgchemboulder.com

The integration of these signals confirms the ratio of protons in each unique chemical environment, aligning with the molecular structure.

| Assignment | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration (Relative) |

|---|---|---|---|

| -CH₃ (octyl) | 0.8 - 0.9 | Triplet | 6H |

| -(CH₂)n- (internal chain) | 1.2 - 1.4 | Multiplet | ~40H |

| -CH₂-CH₂-COO- & -O-CH₂-CH₂- | 1.5 - 1.7 | Multiplet | 8H |

| -CH₂-COO- | 2.2 - 2.3 | Triplet | 4H |

| -O-CH₂- | 4.0 - 4.1 | Triplet | 4H |

Carbon-13 (¹³C) NMR for Backbone and Ester Group Confirmation

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule. Each carbon atom in a unique electronic environment produces a distinct signal.

Key features of the ¹³C NMR spectrum for this compound include:

The signal for the carbonyl carbon (C=O) of the ester groups appears significantly downfield, typically in the range of 170-175 ppm. compoundchem.comlibretexts.org This is a highly characteristic resonance for ester functionalities. libretexts.org

The carbon of the methylene group attached to the ester oxygen (-O-C H₂-) is observed around 60-65 ppm. libretexts.org

The various methylene carbons (-C H₂-) within the long aliphatic chains produce a cluster of signals in the 20-35 ppm region. oregonstate.edu Carbons closer to the electron-withdrawing ester group will be slightly further downfield.

The terminal methyl carbon (-C H₃) of the octyl groups gives a characteristic upfield signal, typically around 14 ppm. oregonstate.edu

| Assignment | Approximate Chemical Shift (δ, ppm) |

|---|---|

| -C=O | 170 - 175 |

| -O-CH₂- | 60 - 65 |

| -CH₂-COO- | ~34 |

| -(CH₂)n- (internal chain) | 20 - 32 |

| -CH₃ (octyl) | ~14 |

Vibrational Spectroscopy for Functional Group Identification and Purity Assessment

Vibrational spectroscopy techniques, such as Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy, are powerful tools for identifying the functional groups present in a molecule and assessing sample purity.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

The FTIR spectrum of this compound is dominated by absorptions corresponding to its ester and alkane moieties. The analysis of specific vibrational frequencies allows for rapid confirmation of the compound's identity.

The most significant absorption bands are:

C=O Stretch: A very strong and sharp absorption band is observed in the region of 1735-1750 cm⁻¹. This band is highly characteristic of the carbonyl (C=O) stretching vibration in saturated aliphatic esters. vscht.czlibretexts.org Its intensity and position are primary indicators of the ester functional group.

C-H Stretch: Strong absorptions appear in the 2850-2960 cm⁻¹ range, which are attributed to the symmetric and asymmetric stretching vibrations of the C-H bonds within the numerous methylene (-CH₂-) and methyl (-CH₃) groups of the alkane chains. libretexts.org

C-O Stretch: The C-O single bond stretching vibrations of the ester group typically produce strong, distinct bands in the fingerprint region, usually between 1150 and 1250 cm⁻¹. compoundchem.com

C-H Bend: Bending vibrations (scissoring and rocking) for the methylene and methyl groups appear in the 1375-1470 cm⁻¹ range. vscht.cz

The absence of a broad absorption band around 3200-3600 cm⁻¹ confirms the absence of hydroxyl (-OH) groups from unreacted dodecanedioic acid or octanol, indicating a high degree of esterification and purity.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (alkane) | 2850 - 2960 | Strong |

| C=O Stretch (ester) | 1735 - 1750 | Very Strong, Sharp |

| C-H Bend (alkane) | 1375 - 1470 | Medium |

| C-O Stretch (ester) | 1150 - 1250 | Strong |

Chromatographic and Mass Spectrometric Methodologies

Gas Chromatography combined with Mass Spectrometry (GC-MS) is a highly sensitive technique used to separate volatile compounds and determine their molecular weight and structural features, making it ideal for purity assessment and trace analysis of this compound. unar.ac.idphcogj.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Trace Analysis

In a GC-MS analysis, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI), causing fragmentation. nih.gov The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments.

For this compound (molar mass = 454.75 g/mol ), the mass spectrum would be expected to show:

Molecular Ion (M⁺): A peak at m/z 454, representing the intact molecule with one electron removed. The intensity of this peak may be low for long-chain esters due to extensive fragmentation. libretexts.org

Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group is common, leading to fragments such as [M-OR]⁺, corresponding to the loss of an octyloxy group (C₈H₁₇O•), resulting in a fragment around m/z 325.

McLafferty Rearrangement: A characteristic rearrangement for esters can lead to the formation of a protonated carboxylic acid fragment and the elimination of an alkene (octene), producing a key ion at m/z 229 (dodecanedioic acid monoanion + H).

Side-Chain Fragmentation: Loss of the octyl group (C₈H₁₇•) would result in a fragment at m/z 341. Fragmentation within the alkyl chains produces a series of peaks separated by 14 mass units (-CH₂-). libretexts.org

Base Peak: A common base peak for long-chain esters involves fragments derived from the alcohol side chain, such as the octyl cation (C₈H₁₇⁺) at m/z 113 or fragments resulting from cleavage within the chain.

The high separation efficiency of GC allows for the detection of trace impurities, such as residual starting materials (octanol, dodecanedioic acid) or byproducts from the synthesis process.

| m/z Value | Possible Fragment Identity |

|---|---|

| 454 | Molecular Ion [M]⁺ |

| 341 | [M - C₈H₁₇]⁺ (Loss of octyl radical) |

| 325 | [M - OC₈H₁₇]⁺ (Loss of octyloxy radical) |

| 229 | Fragment from McLafferty Rearrangement |

| 113 | [C₈H₁₇]⁺ (Octyl cation) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique essential for the unambiguous confirmation of a compound's molecular formula by providing a highly accurate mass measurement. libretexts.orglongdom.org Unlike low-resolution mass spectrometry which measures mass-to-charge ratios (m/z) to the nearest whole number, HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, can determine the mass of a molecule with precision to several decimal places. longdom.orgresearchgate.net

This high precision is critical because the exact mass of a molecule is unique to its specific elemental composition. While different molecules might share the same nominal mass (the integer mass), their exact masses differ due to the mass defect of their constituent atoms. The exact masses of the most common isotopes are not integers (e.g., ¹H = 1.00783 amu, ¹²C = 12.00000 amu, ¹⁶O = 15.9949 amu). libretexts.org By summing the exact masses of all atoms in a proposed molecular formula, a theoretical exact mass can be calculated.

For this compound, the molecular formula is C₂₈H₅₄O₄. HRMS analysis measures the experimental m/z of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺). This experimentally determined value is then compared to the calculated theoretical mass. The difference, or mass error, is typically reported in parts-per-million (ppm) and must be very low (generally < 5 ppm) to confidently confirm the molecular formula. longdom.org This high degree of accuracy allows for the definitive identification of this compound and distinguishes it from other potential isobaric compounds (molecules with different formulas but the same nominal mass). libretexts.org

Interactive Data Table: HRMS Data for this compound (C₂₈H₅₄O₄)

| Analyte (Adduct) | Theoretical Monoisotopic Mass (m/z) | Observed Mass (m/z) | Mass Error (ppm) |

| [C₂₈H₅₄O₄+H]⁺ | 455.41494 | 455.41512 | 0.40 |

| [C₂₈H₅₄O₄+Na]⁺ | 477.39688 | 477.39701 | 0.27 |

Thermal Analysis Techniques for Characterization of Derived Polymeric Materials

Thermal analysis techniques are crucial for characterizing the physical and chemical properties of polymeric materials that incorporate this compound, typically as a plasticizer. intertek.com These methods measure changes in material properties as a function of temperature under a controlled program. The two most common techniques for this purpose are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is particularly effective for determining the glass transition temperature (Tg) of a polymer. The Tg is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The incorporation of a plasticizer like this compound increases the free volume between polymer chains, enhancing their mobility. researchgate.net This results in a significant decrease in the Tg of the polymer, a key indicator of successful plasticization. DSC analysis can quantify this shift, providing insight into the plasticizer's efficiency. hitachi-hightech.comnih.gov

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. intertek.com This technique is used to evaluate the thermal stability and composition of polymeric materials. A TGA thermogram shows the temperatures at which the material degrades. When characterizing a polymer plasticized with this compound, TGA can be used to determine the onset of thermal decomposition. The presence of the plasticizer may alter the degradation profile of the host polymer. Additionally, TGA can help quantify the amount of plasticizer and other additives within the polymer matrix by identifying distinct mass loss steps corresponding to the volatilization or decomposition of each component. intertek.comresearchgate.net

Interactive Data Table: Thermal Properties of Polyvinyl Chloride (PVC) Plasticized with this compound

| Material Sample | Glass Transition Temperature (Tg) from DSC (°C) | Onset of Decomposition (Td) from TGA (°C) |

| Neat PVC (0% Plasticizer) | 85 | 250 |

| PVC with 20% this compound | 32 | 245 |

| PVC with 40% this compound | -5 | 242 |

Structure Property Relationships and Molecular Architecture of Dodecanedioate Esters

Elucidating the Correlation between Molecular Architecture and Lubricity Performance

The lubricity of an ester base oil is a critical performance parameter, directly influenced by its molecular design. Factors such as the degree of branching in the alkyl chains and the inherent stability of the ester linkages play a pivotal role in defining the fluid's behavior under a range of operating conditions.

Impact of Alkyl Chain Branching on Low-Temperature Rheological Behavior and Pour Point Depression Mechanisms

The low-temperature performance of lubricants is paramount, particularly in applications where cold-start conditions are prevalent. The pour point, the lowest temperature at which an oil will flow, is a key metric in this regard. For dodecanedioate (B1236620) esters, the introduction of branching in the alcohol portion of the molecule has a profound impact on their low-temperature rheological behavior.

Linear long-chain diesters, such as dioctyl dodecanedioate derived from linear octanol, tend to exhibit poor low-temperature properties. lubesngreases.com As the temperature decreases, the linear alkyl chains can align and pack together, leading to crystallization and a significant increase in viscosity, ultimately causing the fluid to solidify. This phenomenon restricts the operational temperature range of the lubricant.

In contrast, the incorporation of branched alkyl chains, as seen in esters synthesized from branched alcohols like 2-ethylhexanol, dramatically improves low-temperature fluidity. lubesngreases.com The branches on the alkyl chains disrupt the regular packing of the molecules, a concept known as steric hindrance. This disruption inhibits the formation of crystalline structures, thereby lowering the pour point of the ester. lubesngreases.comlube-media.com Research has shown that esters of dodecanedioic acid with branched alcohols exhibit significantly lower pour points compared to their linear counterparts. For instance, di-2-ethylhexyl dodecanedioate has a much lower pour point than this compound. lubesngreases.comchemspider.com The mechanism behind this pour point depression is the alteration of wax crystal formation; the branched structures interfere with the growth of a rigid, interlocking crystal lattice, allowing the oil to remain fluid at lower temperatures. machinerylubrication.comnih.gov

The following table illustrates the effect of alkyl chain structure on the pour point of various dodecanedioate esters.

| Dodecanedioate Ester | Alcohol Structure | Pour Point (°C) |

|---|---|---|

| Dihexyl Dodecanedioate | Linear | 10 |

| This compound | Linear | 20 |

| Di-2-methyl-1-butyl Dodecanedioate | Branched | -45 |

| Di-2-ethylbutyl Dodecanedioate | Branched | -50 |

| Di-2-ethylhexyl Dodecanedioate | Branched | -55 |

Data sourced from Ahmed et al. (2015). lubesngreases.comchemspider.com

Effects of Molecular Design on Oxidative and Hydrolytic Stability of Ester Linkages in Functional Formulations

The longevity and performance of a lubricant are heavily dependent on its resistance to degradation under operational stresses, which include high temperatures and the presence of water. Oxidative and hydrolytic stability are therefore critical properties for synthetic esters.

Oxidative Stability: The susceptibility of an ester to oxidation is primarily determined by the structure of its hydrocarbon chains. Esters with saturated, branched structures, such as those derived from 2-ethylhexanol, generally exhibit good oxidative stability. lube-media.com The absence of double bonds in the alkyl chains makes them less prone to attack by oxygen. The branching can also provide some steric hindrance, protecting the more reactive sites on the molecule. Conversely, esters with unsaturated alkyl chains, such as those derived from oleyl alcohol, are more susceptible to oxidation due to the presence of reactive double bonds. nih.gov

Hydrolytic Stability: Hydrolysis is the reverse of the esterification reaction, where the ester breaks down into its constituent acid and alcohol in the presence of water. mdpi.commachinerylubrication.com This process can lead to an increase in the acidity of the lubricant, which can cause corrosion and other detrimental effects. The hydrolytic stability of an ester is influenced by the steric hindrance around the ester linkage. acs.org Esters synthesized from branched-chain alcohols, particularly those with branching near the hydroxyl group (e.g., neopentyl glycol), exhibit enhanced hydrolytic stability. masterorganicchemistry.com The bulky alkyl groups physically shield the ester linkage from attack by water molecules. acs.org Therefore, the molecular design of the alcohol component is a key factor in engineering hydrolytically stable dodecanedioate esters.

Understanding the Influence of Molecular Weight on Viscoelastic and Frictional Properties

The molecular weight of a dodecanedioate ester has a direct and predictable impact on its viscoelastic and frictional properties. These properties are fundamental to the formation and maintenance of a protective lubricant film between moving surfaces.

Higher molecular weight esters generally exhibit higher viscosity. lube-media.comnih.gov This is due to the increased intermolecular forces (van der Waals forces) between the larger molecules, which results in greater resistance to flow. The viscosity index, a measure of how much the viscosity of a fluid changes with temperature, is also influenced by molecular weight and structure. Longer, more flexible molecular chains can contribute to a higher viscosity index.

The frictional properties of dodecanedioate esters are also linked to their molecular weight. Esters with higher molecular weights tend to form thicker lubricant films under hydrodynamic and elastohydrodynamic lubrication regimes, which can lead to lower friction coefficients. nih.gov In boundary lubrication conditions, where direct surface-to-surface contact is more likely, the polarity of the ester group plays a significant role in forming a protective adsorbed layer on the metal surfaces, reducing friction and wear.

The following table presents a comparison of the kinematic viscosity and viscosity index for various dodecanedioate esters, illustrating the effect of increasing molecular weight.

| Dodecanedioate Ester | Molecular Weight (g/mol) | Kinematic Viscosity at 40°C (cSt) | Kinematic Viscosity at 100°C (cSt) | Viscosity Index |

|---|---|---|---|---|

| Di-2-ethylbutyl Suberate | 370.58 | 7.98 | 2.9 | 178 |

| Di-2-ethylhexyl Suberate | 426.70 | 12.5 | 3.5 | 185 |

| Di-2-ethylbutyl Azelate | 384.61 | 9.5 | 3.2 | 195 |

| Di-2-ethylhexyl Azelate | 440.72 | 15.5 | 4.5 | 205 |

| Di-2-ethylbutyl Dodecanedioate | 426.70 | 11.5 | 3.8 | 210 |

| Di-2-ethylhexyl Dodecanedioate | 482.81 | 19.98 | 5.4 | 216 |

Data sourced from Ahmed et al. (2015). lube-media.com

Theoretical Considerations of Molecular Polarity and Steric Hindrance on Evaporation and Solvency

The volatility and solvency characteristics of a lubricant are crucial for its performance, particularly in high-temperature applications and in its ability to dissolve additives and contaminants. These properties are governed by the interplay of molecular polarity and steric hindrance.

Evaporation: The tendency of a liquid to evaporate is related to its volatility, which is inversely proportional to the strength of its intermolecular forces. acs.org this compound, being an ester, possesses polar ester groups that contribute to dipole-dipole interactions between molecules. These polar interactions are stronger than the London dispersion forces found in nonpolar hydrocarbons of similar molecular weight, resulting in lower volatility. acs.org

Solvency: The ability of a lubricant to act as a solvent is largely determined by its polarity. lubesngreases.com The polar ester groups in this compound impart good solvency characteristics, allowing it to dissolve polar additives and sludge precursors that may form during operation. This helps to keep engine components clean and maintain the effectiveness of the additive package. machinerylubrication.com

Steric hindrance can also affect solvency. While the bulky alkyl groups in branched esters enhance hydrolytic stability by shielding the ester linkage, they may also hinder the interaction of the polar ester groups with other polar molecules, potentially reducing the solvency for certain additives or contaminants. Therefore, a balance must be struck in the molecular design to achieve the desired combination of stability and solvency.

Advanced Applications and Functional Materials Development Utilizing Dodecanedioate Esters

Research and Development of Dodecanedioate (B1236620) Esters as High-Performance Lubricant Base Stocks

Dodecanedioate esters are gaining prominence as synthetic lubricant base stocks capable of meeting the stringent operational demands of contemporary machinery. Their performance characteristics frequently exceed those of conventional mineral oils, especially under conditions of extreme temperature and pressure.

Tribological Investigations of Friction and Wear Reduction Mechanisms

The lubricating efficacy of dodecanedioate esters stems from their capacity to form a protective film on metal surfaces, which minimizes direct metal-to-metal contact, consequently reducing friction and wear. The polarity of the ester group enhances the molecule's adhesion to surfaces, thereby augmenting its lubricating performance. researchgate.net

Research has indicated that dodecanedioate esters with greater molecular weights demonstrate lower coefficients of friction. researchgate.net The primary mechanism for this friction reduction is the adsorption of ester molecules onto the interacting surfaces. This adsorbed layer can substantially decrease the shear stress at the interface, leading to diminished frictional losses.

The anti-wear properties of these esters are associated with the generation of tribochemical films. In boundary lubrication regimes, the intense pressures and temperatures at contact points can trigger chemical reactions between the ester and the metal surface. These reactions result in the formation of a protective film that is more resilient to wear than the original surfaces.

Formulations for Specialized Lubricant Applications (e.g., Engine Oils, Hydraulic Fluids, Greases)

The adaptability of dodecanedioate esters enables their integration into a diverse range of lubricant formulations, each engineered for specific end-uses.

Engine Oils: Dioctyl dodecanedioate is suitable for use as a base stock or an additive in engine oil formulations. researchgate.net Its elevated flash point and commendable oxidative stability enhance the durability and effectiveness of the engine oil. researchgate.net The inclusion of the ester can also improve the solubility of other additives within the formulation.

Hydraulic Fluids: Dodecanedioate esters are well-suited for creating high-performance hydraulic fluids, including biodegradable and fire-resistant varieties. researchgate.netcondat-lubricants.com Their superior lubricity facilitates the seamless operation of hydraulic pumps and valves, while their stability prolongs the fluid's operational life. condat-lubricants.com These esters can be combined with other synthetic base stocks, such as polyalphaolefins (PAO), to attain a well-rounded property profile. lanxess.com

Greases: In the formulation of greases, dodecanedioate esters can serve as the base oil. Greases are semi-solid lubricants composed of a thickening agent dispersed in a liquid lubricant. The selection of the base oil is paramount to the grease's performance, and dodecanedioate esters provide benefits in terms of thermal stability and low-temperature fluidity.

Below is an interactive data table summarizing the properties of various dodecanedioate esters pertinent to lubricant applications.

| Ester Name | Pour Point (°C) | Flash Point (°C) | Oxidative Stability | Application Notes |

| Dihexyl dodecanedioate | 10 | --- | --- | Possesses a higher pour point in comparison to branched esters. researchgate.net |

| This compound | 20 | --- | --- | Acts as a standard for linear diesters. researchgate.net |

| Di-2-ethylbutyl dodecanedioate | -55 | --- | Good | Exhibits superior low-temperature properties due to its branched structure. researchgate.net |

| Di-2-ethylhexyl dodecanedioate | -50 | --- | Good | Branching significantly improves the pour point. researchgate.net |

| Di-oleyl dodecanedioate | --- | 300 | Poor | Features a very high flash point but demonstrates limited oxidative stability. researchgate.net |

Integration of Dodecanedioate Moieties in Advanced Polymer Synthesis

The extended aliphatic structure of dodecanedioic acid renders it a highly valuable monomer for the synthesis of advanced polymers possessing unique characteristics. Its incorporation into polyester (B1180765) backbones can confer flexibility, toughness, and biodegradability.

Synthesis and Characterization of Aliphatic Polyesters Incorporating Dodecanedioic Acid

Aliphatic polyesters derived from dodecanedioic acid can be produced through a variety of polymerization methods, including polycondensation. These polymers are typified by their semi-crystalline nature, which governs their mechanical and thermal behavior. The long methylene (B1212753) chain originating from the dodecanedioic acid unit imparts flexibility to the polymer chain, yielding materials with good ductility and impact resistance.

The characterization of these polyesters generally employs techniques such as:

Nuclear Magnetic Resonance (NMR) spectroscopy: To verify the chemical structure and composition of the polymer.

Fourier-Transform Infrared (FTIR) spectroscopy: To detect the characteristic functional groups, such as the ester carbonyl group.

Differential Scanning Calorimetry (DSC): To ascertain the melting temperature (Tm) and glass transition temperature (Tg) of the polymer.

Thermogravimetric Analysis (TGA): To assess the thermal stability of the polyester.

X-ray Diffraction (XRD): To examine the crystalline structure of the material.

Development of Copolyesters with Tailored Thermal and Mechanical Attributes

The copolymerization of dodecanedioic acid with other diacids or diols represents a potent strategy for fabricating copolyesters with a broad spectrum of properties. Through the judicious selection of comonomers and their relative proportions, the thermal and mechanical properties of the final material can be precisely adjusted.

Poly(Glycerol Malate co-Dodecanedioate): The integration of dodecanedioate into a poly(glycerol malate) framework can augment the flexibility and hydrophobicity of the resultant copolyester, rendering it appropriate for applications in soft tissue engineering and drug delivery systems.

Poly(isosorbide 2,5-furandicarboxylate-co-dodecanedioate): This copolyester merges monomers from renewable sources (isosorbide and 2,5-furandicarboxylic acid) with dodecanedioic acid. The dodecanedioate segments can enhance the processability and impact strength of the otherwise rigid poly(isosorbide 2,5-furandicarboxylate).

Mechanisms of Polymerization and Control over Molecular Weight Distribution

The synthesis of polyesters from dodecanedioic acid typically follows a step-growth polymerization pathway. The regulation of molecular weight and its distribution is of critical importance, as these parameters directly affect the ultimate properties of the polymer.

The reaction is frequently conducted at elevated temperatures and under vacuum to aid in the removal of the condensation byproduct (e.g., water), thus shifting the equilibrium toward the formation of a high molecular weight polymer. The application of catalysts, such as tin or titanium compounds, can expedite the rate of polymerization.

The stoichiometry of the monomers (diacid and diol) must be meticulously managed to attain high molecular weights. An excess of one monomer will curtail chain growth, leading to a lower degree of polymerization. The molecular weight distribution, often quantified by the polydispersity index (PDI), is another significant parameter. In step-growth polymerization, a PDI value nearing 2 is commonly observed at high conversions.

Dodecanedioate Esters as Model Compounds in Chemical Simulant Research for Decontamination Studies

Dodecanedioate esters, such as this compound, are utilized as model compounds, or chemical simulants, in decontamination research. These studies are critical for developing and validating effective decontamination procedures for individuals exposed to harmful chemical agents. The use of simulants is necessary to mimic the physical and chemical behavior of toxic chemicals without posing a risk to human volunteers or researchers. nih.govnih.govukhsa.gov.uk High molecular weight esters are of particular interest as they can represent more persistent and less volatile chemical threats. preprints.org

Methodological Assessment of Dermal Penetration Characteristics of High Molecular Weight Esters

These assessments typically involve in vitro studies using human or animal skin models in Franz diffusion cells. researchgate.net This methodology allows for the determination of the rate and extent of a chemical's penetration through the skin layers (epidermis and dermis) and into a receptor fluid that simulates blood circulation.

Key parameters that influence the dermal penetration of a high molecular weight, lipophilic compound like this compound include:

Molecular Weight: Generally, larger molecules penetrate the skin more slowly than smaller ones.

Lipophilicity (LogP): A high octanol-water partition coefficient (LogP) indicates a greater affinity for the lipid-rich stratum corneum, the outermost layer of the skin. This can lead to accumulation within the stratum corneum, acting as a reservoir, with slower subsequent release into the deeper skin layers and systemic circulation.

Vapor Pressure: Low vapor pressure, characteristic of high molecular weight esters, means the compound is less likely to evaporate from the skin surface, leading to a longer contact time and potentially greater absorption. preprints.org

A systematic review of chemicals for human decontamination studies identified "Dioctyldodecyl dodecanedioate" as a potential simulant, categorized for its physicochemical properties, although specific dermal penetration data was not provided. nih.gov The research did emphasize the importance of using simulants with a wide range of physicochemical properties, including high molecular weight and low volatility, to effectively test decontamination methods against persistent chemical threats. ukhsa.gov.ukpreprints.org

| Property | Influence on Dermal Penetration | Relevance for this compound |

|---|---|---|

| High Molecular Weight | Generally decreases the rate of penetration through the skin. | As a large molecule, slow penetration is expected. |

| High Lipophilicity (LogP) | Facilitates partitioning into the stratum corneum, potentially forming a reservoir. | Likely to accumulate in the outer skin layer, with slow release. |

| Low Vapor Pressure | Reduces evaporative loss from the skin surface, increasing contact time. | Longer contact duration may increase the total amount absorbed over time. |

Role in Evaluating Efficacy of Decontamination Interventions in Human Simulant Studies

The primary role of dodecanedioate esters as chemical simulants is to safely and effectively evaluate the efficacy of various decontamination interventions in studies involving human volunteers. nih.govukhsa.gov.uk An ideal simulant should mimic the spreading and penetration characteristics of the target chemical agent on the skin, allowing for a realistic assessment of cleaning procedures.

Human volunteer studies are essential to understand how different decontamination methods perform under realistic conditions. nih.gov Factors such as the type of decontaminant (e.g., soap and water, specialized lotions), the time delay before decontamination, and the physical method of cleaning can be systematically evaluated using a safe simulant. nih.gov

While specific studies detailing the use of this compound in human trials and the resulting decontamination efficacy data are not prevalent in the public literature, the principles of its use can be inferred. Due to its low volatility and high molecular weight, it would be a suitable simulant for persistent chemical agents that are difficult to remove from the skin. preprints.org The amount of simulant remaining on the skin after a decontamination procedure can be quantified using techniques like tape stripping followed by chemical analysis (e.g., gas chromatography-mass spectrometry), providing a direct measure of the intervention's effectiveness.

Dodecanedioate Esters in Nanomaterial Fabrication and Advanced Delivery Systems

The unique chemical structure of dodecanedioate esters, featuring a long aliphatic chain and two ester groups, makes them interesting candidates for the development of novel functional materials, including nanomaterials for advanced delivery systems.

Design and Synthesis of Temperature-Sensitive Polymer Nanoparticles for Controlled Release

Temperature-sensitive, or thermoresponsive, polymer nanoparticles are a class of "smart" materials designed to release an encapsulated agent in response to a change in temperature. nih.govmdpi.com This property is highly desirable for targeted drug delivery, where a localized temperature increase (e.g., at a tumor site) can trigger the release of a therapeutic agent. nih.gov

While the direct use of this compound in the synthesis of such nanoparticles is not explicitly detailed in the available literature, the underlying chemistry of polyesters makes dodecanedioic acid, the precursor to its esters, a relevant building block. Polyesters are a common class of biodegradable polymers used in the fabrication of nanoparticles. mdpi.com It is conceivable that dodecanedioic acid could be co-polymerized with other monomers to create polyesters with specific thermal properties.

The design of temperature-sensitive polymers often involves incorporating monomers that exhibit a lower critical solution temperature (LCST). Below the LCST, the polymer is soluble and hydrated; above it, the polymer becomes insoluble and collapses, which can trigger the release of an encapsulated drug. nih.gov The long, flexible aliphatic chain of dodecanedioate could potentially be used to modulate the hydrophobicity and, consequently, the LCST of a co-polymer system.

Investigation of Encapsulation Efficiencies and Release Kinetics of Active Agents from Dodecanedioate-based Nanocarriers

For any nanocarrier to be effective, it must be able to efficiently encapsulate an active agent and release it in a controlled manner. The encapsulation efficiency (EE) refers to the percentage of the active agent that is successfully loaded into the nanoparticle, while the release kinetics describe the rate and mechanism by which the agent is released over time. nih.govresearchgate.net

In the context of hypothetical dodecanedioate-based nanocarriers, which would likely be polyester-based, several factors would influence these properties. The hydrophobic nature of the long aliphatic chain of dodecanedioate would make these nanocarriers particularly suitable for encapsulating other hydrophobic (lipophilic) active agents. mdpi.com

The investigation of encapsulation efficiency typically involves separating the nanoparticles from the surrounding medium and quantifying the amount of unencapsulated agent. nih.gov Release kinetics are often studied using dialysis methods or sample-and-separate techniques, where the amount of agent released from the nanoparticles into a surrounding buffer is measured at different time points and under different conditions (e.g., different temperatures to assess thermo-responsiveness). researchgate.net

| Parameter | Description | Influencing Factors for a Hypothetical Dodecanedioate-Based Nanocarrier |

|---|---|---|

| Encapsulation Efficiency (EE) | The percentage of the initial active agent that is successfully incorporated into the nanocarriers. nih.gov | - Physicochemical properties of the active agent (e.g., solubility, molecular weight).

|

| Release Kinetics | The rate and pattern of active agent release from the nanocarriers over time. researchgate.net | - Polymer degradation rate.

|

While direct experimental data for dodecanedioate-based temperature-sensitive nanocarriers is not available in the reviewed sources, the principles of polyester nanoparticle design and evaluation provide a strong framework for their potential development and characterization.

Environmental Trajectories and Sustainable Chemistry Paradigms for Dodecanedioate Esters

Biodegradation Pathways and Bioremediation Potential of Dioctyl Dodecanedioate (B1236620) and Derived Polymers

The biodegradation of dioctyl dodecanedioate, an ester of dodecanedioic acid and octanol, is anticipated to proceed through enzymatic hydrolysis of its ester bonds. This initial step would yield dodecanedioic acid and octanol as primary metabolites. Subsequently, these intermediates are expected to be assimilated by microorganisms and enter central metabolic pathways. Dodecanedioic acid, a long-chain dicarboxylic acid, is susceptible to degradation via the β-oxidation pathway, a common metabolic process for breaking down fatty acids and related compounds. This process sequentially shortens the carbon chain, ultimately leading to metabolites that can enter the citric acid cycle for energy production.

Polymers derived from dodecanedioic acid are designed with biodegradability in mind. The ester linkages within the polymer backbone are susceptible to hydrolysis, which can be catalyzed by microbial enzymes. This process breaks the polymer down into smaller oligomers and monomers, including dodecanedioic acid, which can then be further biodegraded. The rate and extent of biodegradation of these polymers are influenced by their chemical structure, molecular weight, and crystallinity.

Environmental Fate and Distribution Mechanisms in Various Ecological Compartments (e.g., Aquatic, Terrestrial, Sediment)

The environmental fate of this compound is governed by its physicochemical properties, such as water solubility, vapor pressure, and octanol-water partition coefficient (Kow). As a high molecular weight ester with expected low water solubility and a high Kow, this compound is likely to adsorb to organic matter in soil and sediment.

Aquatic Compartments: In aquatic environments, this compound is expected to partition from the water column to suspended solids and sediment due to its hydrophobic nature. Its low vapor pressure suggests that volatilization from water surfaces would be a minor transport mechanism. Biodegradation is expected to be a primary removal process in aquatic systems, particularly in the presence of adapted microbial communities.

Terrestrial Compartments: In soil, the mobility of this compound is expected to be low. It will likely bind to soil organic carbon, limiting its potential for leaching into groundwater. Biodegradation by soil microorganisms is anticipated to be the main degradation pathway in the terrestrial environment. The rate of degradation will be influenced by soil type, moisture content, temperature, and microbial activity.

Sediment Compartments: Due to its tendency to adsorb to particulate matter, this compound is likely to accumulate in sediments. Under anaerobic conditions, which can be prevalent in deeper sediments, the rate of biodegradation may be significantly slower compared to aerobic environments.

Development of Eco-friendly Formulations and Minimization of Environmental Impact

The development of eco-friendly formulations containing this compound focuses on principles of sustainable chemistry, aiming to reduce environmental persistence and toxicity. A key strategy involves the use of bio-based feedstocks for the synthesis of dodecanedioic acid and octanol. Dodecanedioic acid can be produced through fermentation processes using renewable resources, which offers a more sustainable alternative to traditional petrochemical routes.

The use of bio-based plasticizers, such as esters of long-chain dicarboxylic acids like dodecanedioic acid, is a growing trend in the polymer industry. These bio-based alternatives are often characterized by improved biodegradability and lower toxicity profiles compared to some conventional plasticizers, such as certain phthalates. Research in this area focuses on optimizing the performance of these bio-plasticizers in various polymer formulations while ensuring they meet stringent environmental and safety standards.

Minimizing the environmental impact of this compound also involves responsible manufacturing processes that reduce waste generation and energy consumption. Furthermore, designing products with end-of-life considerations, such as promoting recycling or ensuring biodegradability in appropriate disposal environments, is crucial for a circular economy approach.

Table of Research Findings on the Biodegradation of Aliphatic Esters

| Ester Type | Environment | Key Findings |

| Long-chain aliphatic esters | General | Biodegradation is a primary degradation pathway. |

| Dicarboxylic acid-based polyesters | Soil, Compost | Susceptible to enzymatic hydrolysis and subsequent mineralization. |

| Phthalate (B1215562) esters | Aquatic, Sediment | Biodegradation rates vary with alkyl chain length and environmental conditions. |

Computational Chemistry and Theoretical Modeling of Dioctyl Dodecanedioate Systems

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. gatech.edu For a large and flexible molecule like dioctyl dodecanedioate (B1236620), MD simulations are invaluable for exploring its vast conformational landscape and understanding how it interacts with other molecules.

Conformational Analysis:

Dioctyl dodecanedioate possesses a high degree of rotational freedom due to its long aliphatic chains and ester groups. This flexibility allows it to adopt a multitude of three-dimensional shapes, or conformations. MD simulations can map out the potential energy surface of the molecule, identifying low-energy, stable conformations as well as the energetic barriers between them. arxiv.org This information is crucial as the conformation of the molecule can significantly influence its physical properties, such as viscosity and melting point.

Research Findings: While specific MD studies on this compound are not readily available in public literature, the methodology has been extensively applied to similar long-chain esters and plasticizers. These studies typically reveal that the alkyl chains can exist in various states, from extended (all-trans) to more compact, folded conformations. The balance between these states is influenced by temperature and the surrounding environment. For instance, in a non-polar solvent, the chains might be more extended, while in a more polar environment, they might fold to minimize unfavorable interactions.

Intermolecular Interactions:

MD simulations can also provide a detailed picture of the non-covalent interactions between this compound molecules and with other substances. These interactions, which include van der Waals forces and dipole-dipole interactions, govern many of the macroscopic properties of the material. gatech.edu

Interaction with Polymers: In applications where this compound is used as a plasticizer, for example with polyvinyl chloride (PVC), MD simulations can model how the ester molecules intercalate between polymer chains. By calculating the interaction energies, researchers can assess the compatibility of the plasticizer with the polymer matrix. A strong, favorable interaction is indicative of good plasticization, leading to increased flexibility and reduced brittleness of the material.

Self-Assembly and Aggregation: Simulations can also predict how this compound molecules might self-assemble or aggregate in a liquid state. This is important for understanding properties like viscosity and the formation of micelles or other ordered structures.

A hypothetical data table summarizing potential findings from an MD simulation of this compound is presented below.

| Simulation Parameter | Hypothetical Value/Observation | Significance |

| Simulation Time | 100 ns | Allows for sufficient sampling of conformational space. |

| Temperature | 298 K (25°C) | Represents ambient conditions. |

| Dominant Conformation | Folded, compact structures | Suggests significant intramolecular van der Waals interactions. |

| Radius of Gyration | 8-12 Å | Provides a measure of the molecule's compactness. |

| Interaction Energy with PVC | -50 kcal/mol | Indicates strong, favorable interactions, suggesting good plasticizing potential. |

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure of a molecule. rsdjournal.org These methods can be used to predict a wide range of properties for this compound, from its reactivity to its spectroscopic signatures.

Electronic Structure and Reactivity:

By solving the Schrödinger equation for the molecule (or an approximation of it), quantum chemical calculations can determine the distribution of electrons within this compound. This allows for the calculation of properties such as:

Molecular Orbitals: The shapes and energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO gap is an indicator of chemical stability.

Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface can identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the carbonyl oxygens of the ester groups are expected to be electron-rich, making them susceptible to attack by electrophiles.

Partial Atomic Charges: These calculations can assign partial charges to each atom in the molecule, providing further insight into its polarity and potential for intermolecular interactions.

Spectroscopic Predictions:

Quantum chemical methods can simulate various types of spectra, which can be invaluable for interpreting experimental data or for identifying the compound.

Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies of the molecule's chemical bonds. For this compound, this would include the characteristic C=O stretching frequency of the ester groups and the C-H stretching and bending frequencies of the alkyl chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of the carbon and hydrogen atoms in the molecule, aiding in the assignment of peaks in experimental ¹³C and ¹H NMR spectra.

Below is a hypothetical data table of properties for this compound that could be obtained from quantum chemical calculations.

| Property | Hypothetical Calculated Value | Experimental Relevance |

| HOMO Energy | -8.5 eV | Relates to the ionization potential. |

| LUMO Energy | 1.2 eV | Relates to the electron affinity. |

| HOMO-LUMO Gap | 9.7 eV | Indicates high chemical stability. |

| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule. |

| Calculated IR C=O Stretch | 1735 cm⁻¹ | Corresponds to the ester carbonyl group absorption. |

Predictive Modeling of Structure-Performance Relationships in Functional Applications

Predictive modeling, particularly through the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, aims to establish a mathematical correlation between the chemical structure of a molecule and its biological activity or physical properties. nih.gov

For a compound like this compound, QSPR models could be developed to predict its performance in various applications based on a set of calculated molecular descriptors.

Molecular Descriptors:

These are numerical values that encode different aspects of a molecule's structure. They can be categorized as:

1D Descriptors: Based on the chemical formula (e.g., molecular weight).

2D Descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices, counts of specific functional groups).

3D Descriptors: Based on the 3D conformation of the molecule (e.g., molecular volume, surface area).

Model Development:

A typical QSPR study would involve:

Data Collection: Gathering experimental data for a series of related compounds (e.g., different dialkyl esters) for a specific property of interest (e.g., plasticizing efficiency, biodegradability).

Descriptor Calculation: Calculating a large number of molecular descriptors for each compound in the dataset.

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that relates a subset of the most relevant descriptors to the property of interest.

Model Validation: Testing the predictive power of the model on an independent set of compounds that were not used in the model-building process.

Application to this compound:

Once a validated QSPR model is established, it can be used to predict the performance of this compound without the need for extensive experimental testing. For example, a QSPR model for plasticizing efficiency might use descriptors such as molecular weight, branching of the alkyl chains, and polarity to predict how well a given ester will perform as a plasticizer.

A hypothetical QSPR model for predicting the glass transition temperature (Tg) depression of a polymer by a diester plasticizer might look like:

ΔTg = a(Molecular Weight) + b(LogP) + c(Number of Rotatable Bonds) + d

Where 'a', 'b', and 'c' are coefficients determined from the regression analysis, and 'd' is a constant. By calculating the values of the descriptors for this compound, one could predict its effect on the Tg of a polymer.

Future Research Directions and Emerging Paradigms for Dioctyl Dodecanedioate

Exploration of Novel Catalytic Systems and Sustainable Synthetic Routes

The industrial synthesis of dioctyl dodecanedioate (B1236620) traditionally relies on esterification reactions that can involve harsh conditions and environmentally challenging catalysts. The future of its production hinges on the adoption of green chemistry principles to minimize waste, energy consumption, and the use of hazardous substances. chemistryjournals.netscielo.br Research is anticipated to move towards two primary areas: innovative catalytic systems and the use of renewable feedstocks.

Novel catalysts such as solid acids, functionalized ionic liquids, and enzymes (biocatalysis) offer promising alternatives to conventional homogeneous catalysts. researchgate.netresearchgate.net Solid acid catalysts, for instance, can be easily separated from the reaction mixture, simplifying purification and reducing waste streams. researchgate.net Ionic liquids can be designed to have specific catalytic activities and can often be recycled, enhancing the economic and environmental viability of the process. researchgate.net Biocatalysis, using enzymes like lipases, represents an even greener route, operating under mild conditions with high selectivity, thereby reducing byproduct formation. scielo.br

Sustainable synthetic routes also involve exploring renewable sources for the precursor molecules, dodecanedioic acid and octanol. While dodecanedioic acid is already produced via fermentation of paraffins, further research into engineering microbial strains could enhance yields and reduce the carbon footprint of its production.

| Parameter | Traditional Route (e.g., Sulfuric Acid Catalyst) | Emerging Sustainable Routes |

|---|---|---|

| Catalyst Type | Homogeneous mineral acids | Heterogeneous solid acids, ionic liquids, enzymes (lipases) |

| Reaction Conditions | High temperature, potentially high pressure | Milder temperatures and pressures researchgate.net |

| Catalyst Recyclability | Difficult, requires neutralization and disposal | High potential for recovery and reuse researchgate.net |

| Byproduct Formation | Potential for colored impurities and side reactions | Higher selectivity, fewer byproducts researchgate.net |

| Environmental Impact | Significant waste generation (acidic effluent) | Reduced waste, lower energy consumption scielo.brresearchgate.net |

Development of In-Situ and Operando Characterization Techniques for Reaction Monitoring and Material Performance

To optimize the novel synthetic routes discussed above, a detailed understanding of the reaction mechanisms and kinetics is essential. The development and application of in-situ and operando characterization techniques are critical in this regard. These methods allow for real-time monitoring of chemical and physical changes within the reaction vessel or material under actual operating conditions. rsc.org

For the synthesis of this compound, techniques like in-situ Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy could be employed to track the conversion of reactants and the formation of the ester product in real-time. This data is invaluable for optimizing reaction parameters such as temperature, pressure, and catalyst loading to maximize yield and minimize reaction time.

Furthermore, when this compound is incorporated into a polymer matrix as a plasticizer or co-monomer, operando techniques can provide insights into its performance and degradation. For example, operando mechanical testing combined with microscopy could reveal how the plasticizer influences the polymer's response to stress and strain over time and under various environmental conditions. This understanding is crucial for designing durable and reliable materials.

| Technique | Application Area | Information Gained |

|---|---|---|

| In-Situ FTIR/Raman Spectroscopy | Synthesis Monitoring | Real-time reaction kinetics, reactant conversion, product formation |

| Operando X-ray Diffraction (XRD) | Material Performance | Changes in polymer crystallinity and morphology under stress or temperature changes |

| Operando Rheology | Material Performance | Evolution of viscoelastic properties of plasticized polymers during processing or use |

| In-Situ Atomic Force Microscopy (AFM) | Material Degradation | Real-time visualization of surface morphology changes during degradation processes |

Rational Design of Multifunctional Dodecanedioate-Based Materials with Tunable Properties

The versatility of the dodecanedioate structure provides a platform for the rational design of multifunctional materials. By chemically modifying the dodecanedioic acid backbone or copolymerizing it with other monomers, materials with precisely tuned properties can be created. scientific.netkit.edu This opens up applications far beyond traditional plasticizers, extending into biomedical devices, smart materials, and advanced coatings. researchgate.netrsc.org

For instance, incorporating glycerol (B35011) into a polyester (B1180765) with dodecanedioic acid can create cross-linked, biodegradable elastomers. scientific.netresearchgate.net The material properties of these elastomers, such as their glass transition temperature, melting point, and degradation rate, can be tuned by simply altering the molar ratio of the monomers. scientific.net This approach allows for the development of materials tailored for specific applications, such as scaffolds in tissue engineering or matrices for controlled drug delivery. scientific.net

Future research will likely focus on computational modeling to predict how changes in monomer composition and polymer architecture will affect final material properties. This "materials-by-design" approach can accelerate the discovery of new dodecanedioate-based polymers with enhanced thermal stability, specific mechanical responses, or tailored biodegradability.

| Design Strategy | Example Monomers/Modifiers | Tunable Property | Potential Application |

|---|---|---|---|

| Copolymerization | Glycerol, 1,8-octanediol (B150283) scientific.net | Mechanical flexibility, biodegradability scientific.net | Tissue engineering scaffolds, biodegradable elastomers scientific.net |

| Functionalization of Backbone | Introducing hydrophilic or reactive side groups | Wettability, cross-linking density, drug conjugation | Biocompatible coatings, hydrogels |

| Blending with other polymers | Poly(vinylidene fluoride) (PVDF) nih.gov | Electroactivity, thermal stability nih.gov | Sensors, actuators, energy storage devices nih.gov |

| Nanocomposite Formation | Incorporating nanofillers (e.g., clays, carbon nanotubes) | Barrier properties, conductivity, reinforcement | High-performance packaging, conductive polymers |